Copper-Free SPAAC Kinetics vs. Terminal Alkyne
The BCN group of (S,R,S)-Ahpc-C2-peg3-bcn undergoes copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with a second-order rate constant of 0.19–0.29 M⁻¹s⁻¹ (endo- and exo-isomers) for reaction with benzyl azide [1]. In contrast, terminal alkynes used in alternative VHL-PEG conjugates (e.g., (S,R,S)-AHPC-PEG5-Alkyne) require copper catalysis to achieve comparable ligation rates, as uncatalyzed terminal alkyne-azide cycloadditions exhibit rate constants of only 10⁻²–1 M⁻¹s⁻¹ . The BCN handle eliminates the need for cytotoxic copper(I) catalysts, preserving cell viability and preventing oxidative degradation of nucleic acids and polysaccharides during intracellular protein labeling [2].
| Evidence Dimension | Second-order rate constant for azide cycloaddition |
|---|---|
| Target Compound Data | 0.19–0.29 M⁻¹s⁻¹ (BCN with benzyl azide) |
| Comparator Or Baseline | Terminal alkyne (uncatalyzed): 10⁻²–1 M⁻¹s⁻¹ |
| Quantified Difference | BCN reaction is 0.19–29× faster than uncatalyzed terminal alkyne; comparable to copper-catalyzed terminal alkyne (10–100 M⁻¹s⁻¹) but without copper toxicity |
| Conditions | BCN alcohol 6a with benzyl azide; CD₃CN/D₂O (1:2) at ambient temperature |
Why This Matters
Copper-free compatibility enables intracellular PROTAC assembly and live-cell imaging without compromising cellular integrity, a prerequisite for target engagement validation in primary cells and in vivo models.
- [1] Dommerholt J, et al. Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angew Chem Int Ed. 2010 Dec 3;49(49):9422-9425. View Source
- [2] Bicyclononyne - Wikipedia. View Source
